COX-1/COX-2 Inhibition Selectivity Ratio: Oxaprozin vs. Class-Level NSAID Profile
Oxaprozin exhibits a quantitatively defined COX inhibition profile that distinguishes it from both highly selective COX-2 inhibitors and certain non-selective NSAIDs. In a direct cell-based assay system using human platelet COX-1 and IL-1β-stimulated human synovial cell COX-2, Oxaprozin demonstrates an IC50 of 2.2 μM for COX-1 and 36 μM for COX-2 . This yields a COX-2/COX-1 IC50 ratio of approximately 16.4, signifying preferential COX-1 inhibition and categorizing the compound as having lower COX-2 selectivity . This ratio is substantially higher than that of diclofenac (COX-2/COX-1 IC50 ratio ~0.7, indicating COX-2 preference) and celecoxib (ratio <0.01, indicating high COX-2 selectivity) [1].
| Evidence Dimension | COX-1 and COX-2 Inhibition Potency (IC50) and Selectivity Ratio |
|---|---|
| Target Compound Data | COX-1 IC50 = 2.2 μM; COX-2 IC50 = 36 μM; Ratio (COX-2/COX-1) ≈ 16.4 |
| Comparator Or Baseline | Diclofenac: COX-1 IC50 ≈ 0.08 μM, COX-2 IC50 ≈ 0.05 μM, Ratio ≈ 0.7. Celecoxib: COX-2/COX-1 ratio <0.01. |
| Quantified Difference | Oxaprozin COX-2/COX-1 ratio is >20-fold higher than diclofenac and >1,600-fold higher than celecoxib. |
| Conditions | Human platelet COX-1 assay; IL-1β-stimulated human synovial cell COX-2 assay. |
Why This Matters
The defined COX-1-preferential inhibition profile provides a rationale for selecting Oxaprozin in experimental models where sustained, moderate COX-1 inhibition is desired over acute COX-2 suppression.
- [1] Warner TD, Giuliano F, Vojnovic I, et al. Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: a full in vitro analysis. Proc Natl Acad Sci U S A. 1999;96(13):7563-7568. View Source
